molecular formula C20H20N4O4S B2505769 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-74-3

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2505769
CAS No.: 941265-74-3
M. Wt: 412.46
InChI Key: UBZJPGGHGYTRJH-UHFFFAOYSA-N
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Description

The compound 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide (hereafter referred to as Compound A) is a 1,3-oxazole derivative featuring:

  • A cyano group at the 4-position of the oxazole ring.
  • A (4-methoxybenzyl)amino substituent at the 5-position of the oxazole.
  • A N,N-dimethylbenzenesulfonamide moiety attached at the 2-position of the oxazole.

This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-[4-cyano-5-[(4-methoxyphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-24(2)29(25,26)17-10-6-15(7-11-17)19-23-18(12-21)20(28-19)22-13-14-4-8-16(27-3)9-5-14/h4-11,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJPGGHGYTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C using disulfonic acid imidazolium chloroaluminate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May lead to the formation of amines or alcohols.
  • Substitution Reactions : Involves nucleophilic or electrophilic substitutions depending on the reaction conditions.

The versatility in reactivity makes it valuable for developing new chemical entities.

Biology

The biological applications of this compound are particularly noteworthy:

  • Enzyme Inhibition Studies : It can be utilized to investigate enzyme interactions and inhibition mechanisms. The binding affinity to specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Protein Interactions : The compound may interfere with protein-protein interactions, which is crucial for understanding cellular signaling pathways and disease mechanisms.

Research has indicated that compounds with similar structures exhibit significant biological activity, suggesting that this molecule could also possess similar properties .

Material Science

In material science, the unique properties of this compound can be harnessed to develop new materials with tailored characteristics. Its sulfonamide group may impart desirable thermal stability and solubility properties, making it suitable for applications in coatings, adhesives, or as additives in polymer formulations.

Case Study 1: Anticancer Activity

Research has shown that sulfonamide derivatives possess anticancer properties. A related study evaluated various sulfonamide compounds against human tumor cell lines, revealing significant activity against multiple cancer types at low micromolar concentrations. This indicates the potential of related compounds, including 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide, as candidates for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives. The findings demonstrated that these compounds could effectively inhibit certain enzymes involved in metabolic processes. This highlights the importance of structural modifications in enhancing inhibitory activity and specificity towards target enzymes .

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of the Oxazole Core

(a) 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
  • Key Difference: The (4-methoxyphenyl)amino group is directly attached to the oxazole, lacking the benzyl linker present in Compound A.
  • Impact : Reduced steric bulk may enhance binding to flat enzymatic pockets, but the absence of a flexible benzyl group could limit interactions with hydrophobic domains .
(b) 4-(4-cyano-5-((4-methoxybenzyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
  • Key Difference : Diethyl substitution on the sulfonamide vs. dimethyl in Compound A.
  • Impact : Increased alkyl chain length may improve lipid solubility and metabolic stability but reduce aqueous solubility. Molecular weight increases from 440.5 (Compound A) to ~454.5 g/mol .
(c) N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
  • Key Difference: Thiophene replaces the cyano group, and the sulfonamide is substituted with a 4-methylphenyl group.

Functional Group Modifications in Sulfonamide Derivatives

(a) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Key Difference : A 5-methyl-1,2-oxazole replaces the 1,3-oxazole core.
  • Impact : The 1,2-oxazole isomer has distinct electronic properties and ring strain, which may reduce stability compared to 1,3-oxazole derivatives .
(b) N-(4-Methoxyphenyl)benzenesulfonamide
  • Key Difference : Lacks the oxazole ring entirely, with a simpler sulfonamide structure.

Physicochemical Properties

Property Compound A 4-Chlorophenylsulfonyl Analog () Diethyl Sulfonamide ()
Molecular Weight 440.5 ~450–470 454.5
Polar Groups Cyano, methoxy, sulfonamide Chlorine, sulfonamide Diethyl sulfonamide
LogP (Predicted) ~2.5–3.0 ~3.5–4.0 (due to Cl) ~3.0–3.5
Solubility Moderate Low (hydrophobic Cl) Low (diethyl groups)

Biological Activity

The compound 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. For instance, the synthesis might start with the preparation of the oxazole ring, followed by the introduction of the cyano and methoxyphenyl groups. The sulfonamide group is then added to enhance biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies focusing on its antibacterial, enzyme inhibitory, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. In studies, derivatives of sulfonamides have shown moderate to strong activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli31 ± 0.127.81
Compound BS. aureus28 ± 0.1010.00
Compound CBacillus subtilis15 ± 0.0525.00

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Notably, sulfonamides have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states . In vitro studies have revealed that certain derivatives exhibit potent inhibitory effects against these enzymes.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (μM)
Compound DAcetylcholinesterase6.28 ± 0.003
Compound EUrease2.14 ± 0.002

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of synthesized sulfonamide derivatives, researchers found that certain compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory effects of sulfonamide derivatives on AChE and urease. The results indicated that several compounds exhibited strong inhibitory activity, with IC50 values comparable to established inhibitors used in clinical settings . This highlights their potential application in treating conditions like Alzheimer's disease and urinary tract infections.

Q & A

Q. What are the key steps in synthesizing 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide, and how are intermediates characterized?

The synthesis involves multi-step organic reactions:

  • Oxazole ring formation : Cyclocondensation of cyano-substituted precursors with amino derivatives, as seen in analogous 1,3-oxazole syntheses .
  • Sulfonamide coupling : Reaction of the oxazole intermediate with N,N-dimethylbenzenesulfonamide under controlled conditions (e.g., DMF, 60–80°C) .
  • Intermediate characterization : Use NMR (1H/13C) and LC-MS to verify purity and structural integrity at each step .

Q. Which analytical techniques are critical for characterizing this compound, and how are they optimized?

  • NMR spectroscopy : 1H/13C and 2D-COSY/HMBC resolve complex proton environments (e.g., oxazole vs. sulfonamide regions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects side products (e.g., incomplete sulfonamide coupling) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95% threshold for biological assays) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?

  • Daphnia magna assay : A cost-effective, high-throughput model to predict acute toxicity (LC50 values) .
  • Cancer cell lines : Use MTT/WST-1 assays on adherent lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

  • Mechanistic validation : Compare apoptosis induction (Annexin V/PI staining) and oxidative stress markers (ROS assays) across models .
  • Pharmacokinetic profiling : Assess bioavailability and metabolite formation via LC-MS/MS in plasma/tissue homogenates .
  • Orthogonal assays : Use 3D spheroid cultures or zebrafish models to bridge in vitro and rodent data gaps .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or tubulin)?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., β-tubulin or EGFR) to map key interactions (e.g., sulfonamide H-bonding) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
  • SAR analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro) on binding using Free-Wilson or Hansch approaches .

Q. How can the compound’s metabolic stability be improved without compromising activity?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance plasma stability .
  • Isotopic labeling : Use deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • In silico ADMET : Predict metabolic hotspots with ADMET Predictor or Schrödinger’s QikProp .

Q. What strategies resolve structural ambiguities in NMR spectra caused by tautomerism or rotameric forms?

  • Variable-temperature NMR : Identify dynamic processes (e.g., oxazole ring tautomerism) by acquiring spectra at 25°C and 60°C .
  • NOESY/ROESY : Detect through-space correlations to confirm substituent orientations .
  • DFT calculations : Optimize geometries in Gaussian09 and compare calculated/expericted chemical shifts .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC50 values across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat assays with internal controls (e.g., doxorubicin) and report Hill slopes .
  • Meta-analysis : Use tools like RevMan to statistically pool data from independent studies .

Q. What orthogonal methods validate the compound’s mechanism of action when target engagement is unclear?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts .
  • CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare dose-response curves .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to recombinant proteins .

Comparative & Methodological Insights

Q. How does the 4-methoxyphenyl substituent influence bioactivity compared to analogs with halogen or alkyl groups?

  • Electron-donating effects : The methoxy group enhances membrane permeability but may reduce electrophilic reactivity in covalent inhibitors .
  • Biological data : In antimicrobial assays, 4-methoxy derivatives show 2–3x higher MIC values vs. 4-chloro analogs .
  • Computational evidence : MD simulations suggest methoxy groups stabilize π-π stacking with aromatic residues in target proteins .

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